N-(tert-butoxycarbonyl)-N-[1-(4-hydroxyphenyl)ethyl]phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butoxycarbonyl)-N-[1-(4-hydroxyphenyl)ethyl]phenylalaninamide, commonly known as Boc-phenylalaninamide, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Boc-phenylalaninamide is not fully understood, but it is believed to act as a substrate for various enzymes and receptors in the body. It has been shown to modulate the activity of certain enzymes involved in cancer and inflammation, making it a potential therapeutic agent for these conditions.
Biochemical and Physiological Effects
Boc-phenylalaninamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been found to enhance the activity of certain enzymes involved in metabolism and protein synthesis, leading to improved cellular function.
Advantages and Limitations for Lab Experiments
One of the main advantages of Boc-phenylalaninamide is its versatility in peptide synthesis and bioconjugation. It can be easily incorporated into various peptide sequences and conjugated to different molecules, enabling targeted drug delivery and imaging. However, the limitations of Boc-phenylalaninamide include its high cost and potential toxicity at high concentrations, which may limit its use in certain applications.
Future Directions
There are numerous future directions for Boc-phenylalaninamide research, including its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Additionally, further optimization of the synthesis method and exploration of new applications in bioconjugation and peptide chemistry are areas of interest. Overall, Boc-phenylalaninamide has shown great promise as a versatile and valuable tool in scientific research.
Synthesis Methods
Boc-phenylalaninamide can be synthesized via a multi-step process involving protection of the amine and carboxylic acid functional groups, followed by coupling of the protected amino acid with the hydroxyphenylethylamine moiety. The final product is then deprotected to yield Boc-phenylalaninamide. The synthesis method has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Scientific Research Applications
Boc-phenylalaninamide has been extensively studied for its potential applications in drug discovery, peptide chemistry, and bioconjugation. It has been used as a building block for the synthesis of various peptides and peptidomimetics with improved pharmacological properties. Additionally, Boc-phenylalaninamide has been employed as a linker for the conjugation of small molecules to proteins and antibodies, enabling targeted drug delivery and imaging.
properties
IUPAC Name |
tert-butyl N-[1-[1-(4-hydroxyphenyl)ethylamino]-1-oxo-3-phenylpropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-15(17-10-12-18(25)13-11-17)23-20(26)19(14-16-8-6-5-7-9-16)24-21(27)28-22(2,3)4/h5-13,15,19,25H,14H2,1-4H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWQYGHWBMFKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-(tert-butoxycarbonyl)-N-[1-(4-hydroxyphenyl)ethyl]phenylalaninamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.